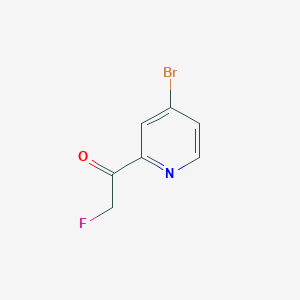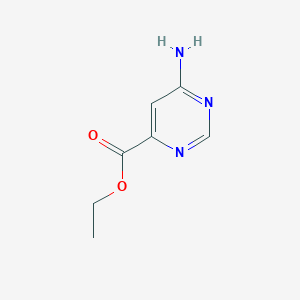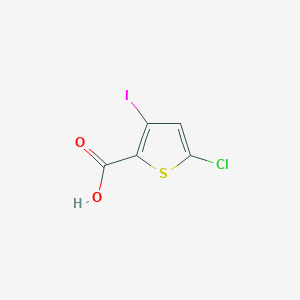
2-Amino-3-(pyridin-2-yl)propanamide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(pyridin-2-yl)propanamide dihydrochloride is a chemical compound with the molecular formula C8H12Cl2N2O It is a derivative of propanamide, featuring an amino group and a pyridinyl group attached to the propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(pyridin-2-yl)propanamide dihydrochloride typically involves the reaction of 2-aminopyridine with acrylamide under controlled conditions. The reaction is carried out in an anhydrous solvent, such as ethanol, with a catalyst like trifluoromethanesulfonic acid. The mixture is heated in an oil bath at temperatures ranging from 120°C to 160°C for 16-20 hours. After the reaction, the product is purified through recrystallization to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-(pyridin-2-yl)propanamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The pyridinyl group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
2-Amino-3-(pyridin-2-yl)propanamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-(pyridin-2-yl)propanamide dihydrochloride involves its interaction with specific molecular targets. The amino and pyridinyl groups allow it to bind to enzymes and proteins, potentially inhibiting their activity. This compound may also interact with cellular pathways, influencing processes such as cell signaling and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-Amino-3-(pyridin-2-yl)propanamide dihydrochloride is unique due to its specific combination of an amino group and a pyridinyl group attached to the propanamide backbone. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C8H13Cl2N3O |
|---|---|
Peso molecular |
238.11 g/mol |
Nombre IUPAC |
2-amino-3-pyridin-2-ylpropanamide;dihydrochloride |
InChI |
InChI=1S/C8H11N3O.2ClH/c9-7(8(10)12)5-6-3-1-2-4-11-6;;/h1-4,7H,5,9H2,(H2,10,12);2*1H |
Clave InChI |
ZIZPYBJJFIIFEY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CC(C(=O)N)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


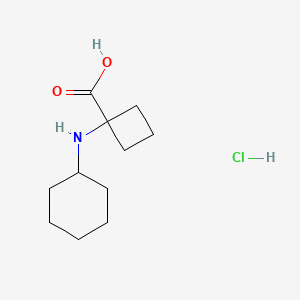
![1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-5-carboxylic acid](/img/structure/B13506935.png)
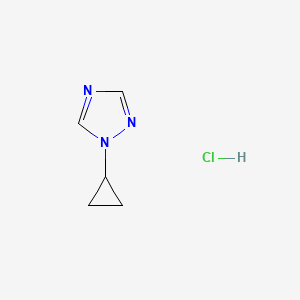
![(4aS,7aS)-1-[(5-methylthiophen-2-yl)methyl]-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B13506948.png)

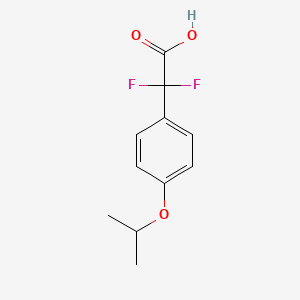
![2,2-difluoro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]isoindol-5-one](/img/structure/B13506960.png)
![3,6-Diazabicyclo[3.2.1]octan-7-onehydrochloride](/img/structure/B13506961.png)
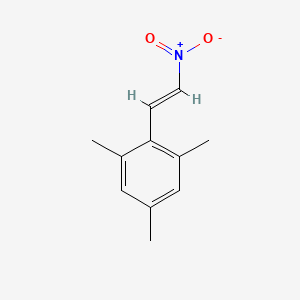
![3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine](/img/structure/B13506984.png)
